molecular formula C25H31N5O4S2 B12139339 ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12139339
M. Wt: 529.7 g/mol
InChI Key: GGBYKTFMGQLMNM-MNDPQUGUSA-N
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Description

Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidine ring, and the final esterification with piperazine-1-carboxylate. Each step requires specific reaction conditions such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, reagents, and purification methods are critical to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the best results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxocyclohexanecarboxylate: A simpler ester with a cyclohexane ring.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a tetrahydropyrimidine ring and exhibits different biological activities.

    Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: Another ester with a cyclohexene ring.

Uniqueness

Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C25H31N5O4S2

Molecular Weight

529.7 g/mol

IUPAC Name

ethyl 4-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H31N5O4S2/c1-4-6-7-10-30-23(32)19(36-25(30)35)16-18-21(26-20-17(3)9-8-11-29(20)22(18)31)27-12-14-28(15-13-27)24(33)34-5-2/h8-9,11,16H,4-7,10,12-15H2,1-3H3/b19-16-

InChI Key

GGBYKTFMGQLMNM-MNDPQUGUSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

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